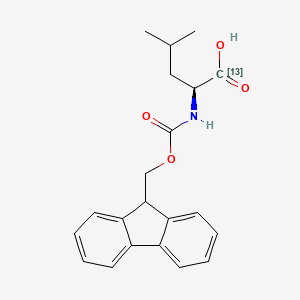

Fmoc-Leu-OH-1-13C

Vue d'ensemble

Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a fluorene moiety attached to a pentanoic acid chain via a methoxycarbonylamino linker .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under mildly basic conditions, which allows for the coupling of the amino acid to the growing peptide chain .Physical And Chemical Properties Analysis

Based on its structure, we can infer that it’s likely to be a solid at room temperature. Its exact melting point, boiling point, and other physical and chemical properties would need to be determined experimentally .Applications De Recherche Scientifique

Synthèse des peptides

Fmoc-Leu-OH-1-13C : est principalement utilisé dans la synthèse des peptides. Le groupe Fmoc (9-fluorénylméthoxycarbonyle) sert de groupe protecteur pour le groupe amine pendant le processus de synthèse. Cela permet la formation sélective de liaisons peptidiques sans réactions secondaires indésirables. L'incorporation du label 13C permet l'étude des peptides par spectroscopie de résonance magnétique nucléaire (RMN), fournissant des informations sur la structure et la dynamique des molécules peptidiques .

Spectroscopie Bio-RMN

Le label 13C dans this compound en fait un candidat idéal pour les applications de spectroscopie bio-RMN. Les chercheurs peuvent utiliser cette technique pour étudier les structures tridimensionnelles des biomolécules en solution. L'atome 13C sert de marqueur important qui peut être suivi pendant les études RMN pour comprendre l'environnement et le comportement de l'acide aminé marqué au sein de structures protéiques plus importantes .

Études métaboliques

Dans les études métaboliques, les acides aminés marqués au 13C comme this compound sont utilisés pour tracer les voies métaboliques et les flux. En suivant l'incorporation du label 13C dans divers métabolites, les chercheurs peuvent cartographier la manière dont l'acide aminé est utilisé et métabolisé au sein des organismes vivants. Cette application est cruciale pour comprendre les maladies métaboliques et développer des thérapies ciblées .

Protéomique

La protéomique, l'étude à grande échelle des protéines, utilise souvent des étiquettes isotopiques stables pour quantifier et identifier les protéines dans des mélanges complexes. This compound peut être incorporé dans les protéines, qui sont ensuite analysées par spectrométrie de masse. Le label 13C provoque un décalage prévisible de la masse de l'acide aminé marqué, aidant à l'identification et à la quantification des protéines .

Développement de médicaments

Dans le développement de médicaments, this compound peut être utilisé pour créer des versions marquées de médicaments à base de peptides. Cela permet le suivi du médicament dans les systèmes biologiques par RMN ou par spectrométrie de masse. Comprendre la distribution, le métabolisme et l'excrétion du médicament est essentiel pour évaluer son efficacité et sa sécurité .

Traçage environnemental

Les composés marqués aux isotopes stables comme this compound sont également utilisés dans les études environnementales pour suivre le devenir des composés organiques dans les écosystèmes. Le label 13C peut aider à déterminer les voies de dégradation et la persistance des composés liés aux peptides dans l'environnement, fournissant des informations précieuses pour les évaluations écologiques .

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of the amino acid leucine , which plays a crucial role in protein synthesis in the body.

Mode of Action

It is known that the fmoc group is rapidly removed by base . This suggests that Fmoc-Leu-OH-1-13C may interact with its targets through a similar mechanism, where the Fmoc group serves as a protective group during peptide synthesis .

Biochemical Pathways

As a derivative of the amino acid leucine , it may be involved in protein synthesis and other Leucine-related metabolic pathways.

Pharmacokinetics

As a derivative of the amino acid leucine , it is likely to be absorbed and distributed in the body in a similar manner to other amino acids.

Result of Action

Given its role in peptide synthesis , it may contribute to the formation of proteins and peptides in the body.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-CHPITSPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583864 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202114-53-2 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

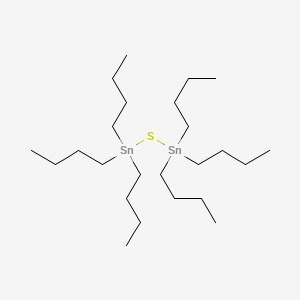

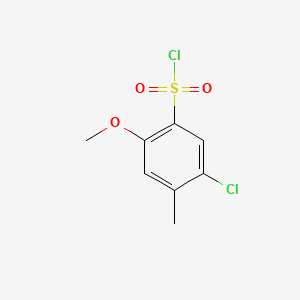

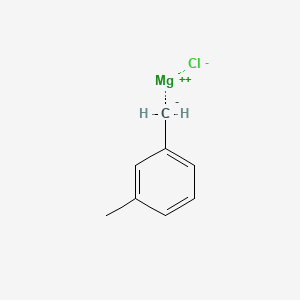

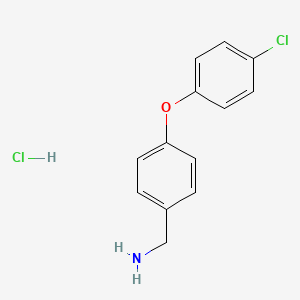

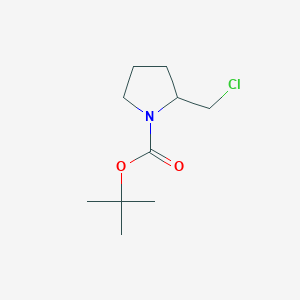

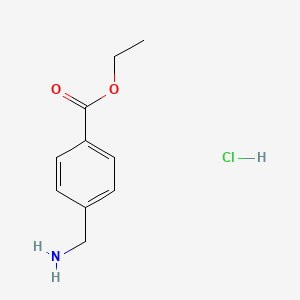

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)